Cas no 1807287-69-9 (Ethyl 4-cyano-3-fluoro-5-formylbenzoate)

Ethyl 4-cyano-3-fluoro-5-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-fluoro-5-formylbenzoate
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- インチ: 1S/C11H8FNO3/c1-2-16-11(15)7-3-8(6-14)9(5-13)10(12)4-7/h3-4,6H,2H2,1H3
- InChIKey: WQSXARLNNRKONN-UHFFFAOYSA-N
- ほほえんだ: FC1C(C#N)=C(C=O)C=C(C(=O)OCC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 322
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
Ethyl 4-cyano-3-fluoro-5-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007075-250mg |
Ethyl 4-cyano-3-fluoro-5-formylbenzoate |
1807287-69-9 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A015007075-500mg |
Ethyl 4-cyano-3-fluoro-5-formylbenzoate |
1807287-69-9 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A015007075-1g |
Ethyl 4-cyano-3-fluoro-5-formylbenzoate |
1807287-69-9 | 97% | 1g |
$1460.20 | 2023-09-03 |
Ethyl 4-cyano-3-fluoro-5-formylbenzoate 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Ethyl 4-cyano-3-fluoro-5-formylbenzoateに関する追加情報
Ethyl 4-Cyano-3-Fluoro-5-Formylbenzoate: A Comprehensive Overview
Ethyl 4-cyano-3-fluoro-5-formylbenzoate, also known by its CAS number 1807287-69-9, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, a fluoro substituent, and an aldehyde moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions and molecular constructions.
Recent advancements in synthetic chemistry have highlighted the importance of Ethyl 4-cyano-3-fluoro-5-formylbenzoate as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a starting material for the preparation of heterocyclic structures, which are essential components in drug discovery and development. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have shown that Ethyl 4-cyano-3-fluoro-5-formylbenzoate can be used to construct complex ring systems with potential pharmacological activities.
The cyano group (-CN) present in this compound is particularly valuable due to its ability to participate in nucleophilic addition reactions. This functionality has been exploited in the synthesis of various nitrogen-containing heterocycles, which are widely used in pharmaceuticals and agrochemicals. Moreover, the fluoro substituent (-F) enhances the electronic properties of the molecule, making it more reactive towards electrophilic substitutions. This feature has been leveraged in the development of novel fluorinated aromatic compounds with improved stability and bioavailability.
In addition to its role as a synthetic intermediate, Ethyl 4-cyano-3-fluoro-5-formylbenzoate has also found applications in material science. The aldehyde group (-CHO) in the molecule can undergo condensation reactions to form polymeric materials with tailored properties. Recent research has focused on using this compound to synthesize advanced polymers for use in electronic devices and biomedical applications. For example, scientists have reported the successful preparation of conductive polymers incorporating Ethyl 4-cyano-3-fluoro-5-formylbenzoate derivatives, which exhibit enhanced electrical properties suitable for flexible electronics.
The synthesis of Ethyl 4-cyano-3-fluoro-5-formylbenzoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts acylation of fluorobenzene derivatives followed by subsequent modifications to introduce the cyano and aldehyde groups. This method has been optimized to achieve high yields and excellent purity levels, ensuring the compound's suitability for demanding applications.
From an environmental standpoint, Ethyl 4-cyano-3-fluoro-5-formylbenzoate has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its environmental impact. However, further research is needed to fully understand its long-term effects on ecosystems and human health.
In conclusion, Ethyl 4-cyano-3-fluoro-5-formylbenzoate (CAS 1807287-69-9) stands out as a critical compound in modern organic chemistry. Its unique combination of functional groups enables it to serve as a versatile building block for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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